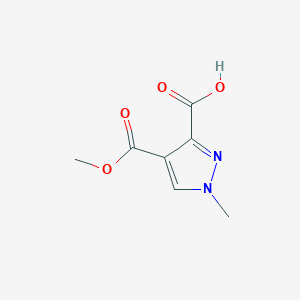
N-allyl-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide, also known as AM-1241, is a synthetic cannabinoid receptor agonist. This compound has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
N-allyl-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide acts as a selective agonist for the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily expressed in immune cells and have been implicated in the regulation of inflammation and pain. Activation of CB2 receptors by N-allyl-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide leads to a reduction in the release of pro-inflammatory cytokines and an increase in the release of anti-inflammatory cytokines. Additionally, N-allyl-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and neuroprotection.
Biochemical and Physiological Effects
N-allyl-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide has been shown to have a number of biochemical and physiological effects. In animal models, N-allyl-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide has been shown to reduce pain and inflammation, protect against neuronal damage, and improve motor function. Additionally, N-allyl-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide has been shown to modulate the immune response, reduce oxidative stress, and improve mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
N-allyl-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide has several advantages for lab experiments. It is a selective CB2 receptor agonist, which allows for the specific targeting of this receptor. Additionally, N-allyl-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide has been extensively studied in animal models, which provides a wealth of data for researchers. However, there are also limitations to using N-allyl-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide in lab experiments. Its effects may vary depending on the animal model used, and its pharmacokinetic properties may differ between species.
Orientations Futures
There are several future directions for the study of N-allyl-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide. One area of interest is the potential use of N-allyl-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, there is interest in exploring the potential use of N-allyl-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide in the treatment of chronic pain and inflammation. Finally, there is a need for further research into the pharmacokinetic properties of N-allyl-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide, as well as its potential side effects and toxicity.
Conclusion
In conclusion, N-allyl-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide is a synthetic cannabinoid receptor agonist that has been extensively studied for its potential therapeutic applications in various diseases. Its selective activation of CB2 receptors has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. While there are limitations to using N-allyl-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide in lab experiments, there are also several future directions for its study. Further research into the potential therapeutic applications of N-allyl-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide is warranted.
Méthodes De Synthèse
N-allyl-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide can be synthesized through a series of chemical reactions. The first step involves the condensation of 2-bromo-5-methoxy-4-(phenylthio)methylpyridine with allylamine to form N-allyl-2-(5-methoxy-4-(phenylthio)methyl)pyridin-1-amine. This intermediate is then acetylated using acetic anhydride to yield N-allyl-2-(5-methoxy-4-(phenylthio)methyl)pyridin-1-yl acetamide. Finally, the amide group is hydrolyzed using hydrochloric acid to generate N-allyl-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide.
Applications De Recherche Scientifique
N-allyl-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. In animal models, N-allyl-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide has been shown to reduce pain and inflammation in various conditions, including neuropathic pain, inflammatory pain, and osteoarthritis. Additionally, N-allyl-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide has been shown to protect against neuronal damage in models of stroke, traumatic brain injury, and neurodegenerative diseases.
Propriétés
IUPAC Name |
2-[5-methoxy-4-oxo-2-(phenylsulfanylmethyl)pyridin-1-yl]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-3-9-19-18(22)12-20-11-17(23-2)16(21)10-14(20)13-24-15-7-5-4-6-8-15/h3-8,10-11H,1,9,12-13H2,2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNDTODNBYLRHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CSC2=CC=CC=C2)CC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl 2-((1-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate](/img/structure/B2987840.png)
![4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2987841.png)

![12-Bromo-7-(pyridin-3-yl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene](/img/structure/B2987846.png)

![5-[(2-chloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2987849.png)
